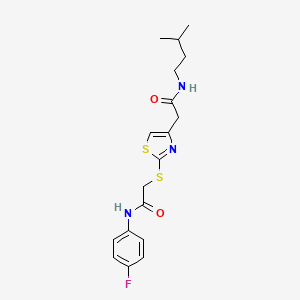

N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Description

N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a 4-fluorophenyl group, a thioether bridge, and an isopentylamino side chain. The compound’s design integrates pharmacophores common in bioactive molecules, such as the thiazole ring (implicated in kinase inhibition) and fluorinated aryl groups (enhancing metabolic stability) .

Properties

IUPAC Name |

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O2S2/c1-12(2)7-8-20-16(23)9-15-10-25-18(22-15)26-11-17(24)21-14-5-3-13(19)4-6-14/h3-6,10,12H,7-9,11H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNDVOMPWMUMOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CC1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide typically involves multi-step organic reactions. One common route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

Attachment of the Acetamide Moiety: The final step involves the acylation of the thiazole derivative with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring and the acetamide moiety can be oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced to form different derivatives, particularly at the carbonyl group.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions may include the use of bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide exerts its effects involves interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The compound shares structural motifs with several synthesized derivatives, including variations in substituents on the thiazole ring, acetamide linker, and aryl groups. Key analogs and their properties are summarized below:

Table 1: Comparison of Structural Analogs

Key Observations:

- Fluorine vs. Chlorine Substituents : Fluorinated derivatives (e.g., compound in ) exhibit higher melting points (328–329°C) compared to chlorinated analogs (282–283°C), likely due to increased polarity and stronger intermolecular interactions .

- Thiazole vs.

- Piperazine vs. Isopentylamino Side Chains: Piperazine-containing analogs (e.g., ) show enhanced solubility due to their basic nitrogen atoms, whereas isopentylamino groups may improve lipophilicity and membrane permeability.

Spectral and Analytical Data

- IR Spectroscopy : Thiazole-acetamide derivatives exhibit characteristic C=O stretches at 1663–1718 cm⁻¹ and N–H stretches at 3150–3414 cm⁻¹, consistent with amide and aromatic NH groups .

- NMR Spectroscopy : Thiazole ring protons resonate at δ 7.5–8.0, while acetamide methylene groups appear at δ 3.8–4.2 .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 427.96 for chlorophenyl analogs ) confirm molecular weights.

Biological Activity

N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has drawn attention in medicinal chemistry due to its potential therapeutic applications. This compound features a fluorophenyl group , a thiazole moiety , and an acetamide functional group , which contribute to its unique biological activity.

Chemical Structure and Properties

The molecular formula of N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is , with a molecular weight of approximately 320.40 g/mol. The incorporation of a fluorine atom enhances lipophilicity, potentially influencing its pharmacokinetics and biological interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties, particularly against certain bacterial strains.

- Anticancer Properties : The thiazole moiety is known for its role in various anticancer agents. Compounds with similar structures have shown efficacy in inhibiting tumor growth and proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial in treating conditions such as cancer and infections.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits potential activity against bacterial strains. |

| Anticancer | Similar compounds have demonstrated efficacy in inhibiting tumor growth. |

| Enzyme Inhibition | Potential to inhibit key enzymes involved in disease pathways. |

Case Studies

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide against Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antibacterial agent.

- Anticancer Research : In vitro studies have shown that derivatives of thiazole compounds can induce apoptosis in cancer cells. N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide may share similar mechanisms, warranting further investigation into its anticancer properties.

The biological activity of this compound is likely mediated through multiple mechanisms:

- Interaction with Cellular Targets : The presence of the thiazole ring may allow the compound to interact with specific cellular targets, influencing signaling pathways related to cell growth and apoptosis.

- Enzyme Inhibition : By mimicking substrate structures, it may competitively inhibit enzymes critical for the survival of pathogens or cancer cells.

Q & A

Q. What are the common synthetic routes for preparing N-(4-fluorophenyl)-2-((4-(2-(isopentylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide?

A typical synthesis involves reacting a thiazole-containing precursor (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of potassium carbonate. The reaction is monitored via TLC, and the product is recrystallized from ethanol to improve purity . Modifications to the thiazole or acetamide moieties can be achieved using anhydrous aluminum chloride or morpholine-mediated reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural features like the fluorophenyl group and thiazole ring. Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and elemental composition . For crystallographic confirmation, X-ray diffraction studies are recommended .

Q. How is the purity of the compound assessed during synthesis?

Purity is evaluated via thin-layer chromatography (TLC) during synthesis. Post-reaction, column chromatography or recrystallization (e.g., using ethanol or THF/water mixtures) removes impurities. Quantitative analysis is performed using HPLC with UV detection, targeting ≥95% purity for biological assays .

Advanced Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states, identifying energy barriers for key steps like thioacetamide bond formation. ICReDD’s approach integrates computational modeling with experimental data to narrow optimal conditions (e.g., solvent choice, temperature) and reduce trial-and-error experimentation . For example, reaction path searches might reveal acetic acid as a superior solvent for thiazole functionalization .

Q. What strategies address discrepancies in reported biological activity data for thiazole derivatives?

Contradictions often arise from variations in substituent effects or assay conditions. Systematic structure-activity relationship (SAR) studies should compare analogs with controlled modifications (e.g., replacing the isopentyl group with ethyl or benzyl). Meta-analyses of published IC₅₀ values, adjusting for variables like cell line specificity or assay pH, can clarify trends . For instance, trifluoromethyl groups may enhance metabolic stability but reduce solubility, complicating direct comparisons .

Q. How can regioselectivity challenges in thiazole functionalization be resolved?

Regioselectivity in thiazole reactions is influenced by electronic and steric factors. For example, electrophilic substitution at the 4-position of the thiazole ring can be directed using Lewis acids (e.g., AlCl₃) or protecting groups. Computational modeling of charge distribution on the thiazole ring (via Mulliken population analysis) guides reagent selection to favor desired substitution patterns .

Q. What experimental designs validate the proposed mechanism of action in enzyme inhibition studies?

Kinetic assays (e.g., Michaelis-Menten analysis) determine inhibition constants (Kᵢ) and mode of inhibition (competitive/non-competitive). Isothermal titration calorimetry (ITC) measures binding thermodynamics, while molecular docking simulations (using software like AutoDock) predict binding poses in enzyme active sites. Cross-validation with site-directed mutagenesis confirms critical residue interactions .

Methodological Notes

- Synthesis Optimization : Use ICReDD’s feedback loop to iteratively refine reaction parameters .

- Data Contradiction Analysis : Apply multivariate statistical tools (e.g., PCA) to isolate variables affecting bioactivity .

- Structural Confirmation : Combine NMR, X-ray crystallography, and HRMS for unambiguous characterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.